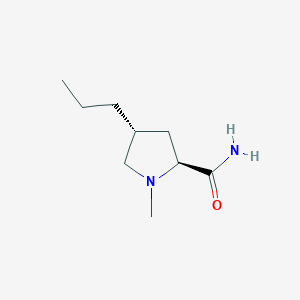![molecular formula C10H12N2S2 B11767841 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with ethyl and methyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often start with 2-halo derivatives and sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can lead to the formation of thiol or thioether derivatives.
Substitution: Commonly involves nucleophilic substitution at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant, antimicrobial, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, its heterocyclic structure allows it to interact with nucleic acids and proteins, potentially modulating their functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiol functionality, allows for diverse chemical modifications and potential biological activities .
Propiedades
Fórmula molecular |
C10H12N2S2 |
|---|---|
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
5-ethyl-2,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C10H12N2S2/c1-4-7-5(2)14-10-8(7)9(13)11-6(3)12-10/h4H2,1-3H3,(H,11,12,13) |
Clave InChI |
GVBQBFBBOSSRFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC2=C1C(=S)NC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)


